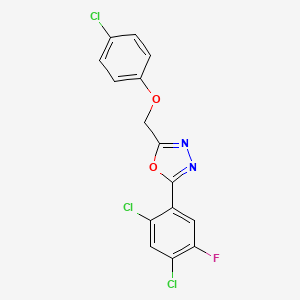

Oxadiazoles

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H8Cl3FN2O2 |

|---|---|

Molekulargewicht |

373.6 g/mol |

IUPAC-Name |

2-[(4-chlorophenoxy)methyl]-5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C15H8Cl3FN2O2/c16-8-1-3-9(4-2-8)22-7-14-20-21-15(23-14)10-5-13(19)12(18)6-11(10)17/h1-6H,7H2 |

InChI-Schlüssel |

FRYPWUYDPUBMRU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCC2=NN=C(O2)C3=CC(=C(C=C3Cl)Cl)F)Cl |

Kanonische SMILES |

C1=CC(=CC=C1OCC2=NN=C(O2)C3=CC(=C(C=C3Cl)Cl)F)Cl |

Synonyme |

Oxadiazoles |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The 1,3,4-Oxadiazole Core: A Comprehensive Technical Guide for Drug Development

The 1,3,4-oxadiazole (B1194373) is a five-membered heteroaromatic ring containing one oxygen and two nitrogen atoms. This scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for carboxylic acids, esters, and amides. Its derivatives exhibit a remarkable breadth of pharmacological activities, making it a "privileged structure" in the design of novel therapeutic agents. This guide provides an in-depth overview of the fundamental properties of the 1,3,4-oxadiazole core for researchers, scientists, and drug development professionals.

Physicochemical and Electronic Properties

The 1,3,4-oxadiazole ring is a planar, conjugated system. The presence of two electronegative, pyridine-like nitrogen atoms renders the ring electron-deficient. This electronic nature significantly influences its chemical reactivity, stability, and its interactions with biological targets. The ring is considered aromatic, though less so than furan, from which it is conceptually derived by the replacement of two methine (=CH) groups with nitrogen atoms. This reduced aromaticity contributes to its unique chemical behavior.

The parent 1,3,4-oxadiazole is a liquid soluble in water, with a boiling point of 150°C. The solubility of its derivatives is highly dependent on the nature of the substituents; aryl substituents tend to decrease water solubility significantly.

Table 1: Physicochemical and Structural Data for the 1,3,4-Oxadiazole Core

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂N₂O | [1] |

| Molar Mass | 70.05 g/mol | [2] |

| XLogP3 | -0.2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Bond Angles | ||

| O1-C2-N3 | ~105.1° | [3] |

| C2-N3-N4 | ~111.4° | [3] |

| N3-N4-C5 | ~111.4° | [3] |

| N4-C5-O1 | ~105.1° | [3] |

| C5-O1-C2 | ~106.9° | [3] |

| Bond Lengths | ||

| O1-C2 | ~1.36 Å | [4] |

| C2-N3 | ~1.31 Å | [4] |

| N3-N4 | ~1.41 Å | [4] |

| N4-C5 | ~1.31 Å | [4] |

| C5-O1 | ~1.36 Å | [4] |

Chemical Reactivity

The electron-deficient nature of the 1,3,4-oxadiazole ring makes it resistant to electrophilic substitution at its carbon atoms. The high electron density is localized on the nitrogen atoms, which can be sites for electrophilic attack if the ring is substituted with electron-releasing groups.

-

Electrophilic Substitution : Generally difficult and uncommon directly on the ring's carbon atoms. Reactions typically occur on aryl substituents.

-

Nucleophilic Substitution : The ring is largely resistant to nucleophilic attack. However, halogen-substituted oxadiazoles can undergo nucleophilic substitution.

-

Ring Cleavage : The ring can be cleaved under certain nucleophilic conditions, a common reactivity pathway for this heterocycle.

Synthesis of the 1,3,4-Oxadiazole Core

Numerous synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles have been developed. The most prevalent methods involve the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.

General Synthetic Workflow

A common pathway involves the conversion of a carboxylic acid to an acid hydrazide, followed by reaction with another carboxylic acid derivative (like an acid chloride) to form a diacylhydrazine intermediate, which is then cyclized.

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of 1,3,4-oxadiazole derivatives.

Table 2: Representative Spectroscopic Data for the 1,3,4-Oxadiazole Core

| Technique | Observation | Reference(s) |

| ¹H NMR | The parent 1,3,4-oxadiazole shows a signal for C2-H and C5-H at δ 8.73 ppm (in CDCl₃). | [5] |

| ¹³C NMR | The parent 1,3,4-oxadiazole shows a signal for C2 and C5 at δ 152.1 ppm (in CDCl₃). For substituted derivatives, signals typically appear between δ 155-165 ppm. | [5][6] |

| IR Spectroscopy | Characteristic absorption bands include: • C=N stretching: 1600-1650 cm⁻¹ • C-O-C stretching: 1000-1300 cm⁻¹ | [7][8] |

| Mass Spec (EI) | The molecular ion peak is typically observed, followed by fragmentation patterns characteristic of the substituents. | [5] |

Applications in Drug Development

The 1,3,4-oxadiazole scaffold is present in numerous clinically approved drugs and investigational compounds, demonstrating its therapeutic versatility. Its ability to engage in hydrogen bonding and π-π stacking interactions with biological macromolecules is key to its wide range of activities.

Notable examples of drugs containing the 1,3,4-oxadiazole core include:

-

Raltegravir : An antiretroviral drug used to treat HIV infection by inhibiting the integrase enzyme.[1][9]

-

Zibotentan : An investigational anticancer agent that acts as a selective endothelin A (ETA) receptor antagonist.[1]

-

Furamizole : An antibiotic.

-

Nesapidil : An antihypertensive agent.

Caption: Diverse biological activities of the 1,3,4-oxadiazole core.

Signaling Pathways of Key Drugs

Raltegravir Mechanism of Action: Raltegravir targets the HIV integrase enzyme, a critical component of the viral replication cycle. It specifically inhibits the strand transfer step, preventing the integration of viral DNA into the host cell's genome.

Caption: Raltegravir inhibits the HIV integrase strand transfer step.

Zibotentan Mechanism of Action: Zibotentan is a selective antagonist of the Endothelin-A (ETA) receptor. In many cancers, endothelin-1 (B181129) (ET-1) binds to ETA receptors on tumor cells, promoting proliferation, angiogenesis, and inhibiting apoptosis. Zibotentan blocks this interaction.

Caption: Zibotentan blocks the pro-tumorigenic signaling of the ETA receptor.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration of Diacylhydrazines

This protocol describes a common method using a dehydrating agent like phosphorus oxychloride (POCl₃).[5]

Materials:

-

1,2-Diacylhydrazine derivative (1.0 mmol)

-

Phosphorus oxychloride (POCl₃) (5.0 mL)

-

Ice-cold water

-

Sodium bicarbonate solution (saturated)

-

Appropriate solvent for recrystallization (e.g., ethanol)

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus

Procedure:

-

Place the 1,2-diacylhydrazine (1.0 mmol) in a round-bottom flask.

-

Carefully add phosphorus oxychloride (5.0 mL) to the flask under a fume hood.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture into a beaker containing crushed ice with constant stirring.

-

A solid precipitate will form. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product in an oven or desiccator.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

Characterize the final product using IR, NMR, and Mass Spectrometry.

Protocol 2: Antibacterial Screening by Agar (B569324) Well Diffusion Method

This protocol provides a general method for evaluating the antibacterial activity of synthesized 1,3,4-oxadiazole derivatives.[5][10]

Materials:

-

Synthesized 1,3,4-oxadiazole compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient Agar medium

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as a solvent

-

Standard antibiotic (e.g., Amoxicillin, Gentamicin) as a positive control

-

Sterile petri dishes, sterile cork borer (8 mm), micropipettes, incubator

Procedure:

-

Prepare sterile Nutrient Agar plates by pouring approximately 20 mL of the molten agar into each petri dish and allowing it to solidify in a laminar flow hood.

-

Prepare a fresh inoculum of the test bacteria in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

-

Using a sterile cotton swab, evenly spread 0.1 mL of the bacterial inoculum over the surface of the agar plates.

-

Using a sterile cork borer, punch uniform wells (8 mm diameter) into the agar.

-

Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in DMF or DMSO. Prepare various dilutions as required (e.g., 100 µg/mL).

-

Carefully add a fixed volume (e.g., 75-100 µL) of each test compound solution into separate wells.

-

Add the solvent (DMF/DMSO) to one well as a negative control and a standard antibiotic solution to another as a positive control.

-

Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Conclusion

The 1,3,4-oxadiazole core represents a highly valuable scaffold in the field of drug discovery and development. Its favorable physicochemical properties, metabolic stability, and capacity for diverse biological interactions have cemented its status as a privileged structure. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is crucial for medicinal chemists aiming to design next-generation therapeutics. The continued exploration of novel derivatives and their mechanisms of action promises to further expand the therapeutic utility of this remarkable heterocycle.

References

- 1. 1,3,4-Oxadiazole - Wikipedia [en.wikipedia.org]

- 2. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journalspub.com [journalspub.com]

- 8. researchgate.net [researchgate.net]

- 9. Raltegravir - Wikipedia [en.wikipedia.org]

- 10. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to Oxadiazole Isomers and Their Stability for Researchers, Scientists, and Drug Development Professionals

Introduction to Oxadiazole Isomers

Oxadiazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms, with the molecular formula C₂H₂N₂O.[1] They are of significant interest in medicinal chemistry, often employed as bioisosteres for ester and amide functionalities to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[2][3] There are four constitutional isomers of oxadiazole, distinguished by the arrangement of the heteroatoms within the ring: 1,2,3-oxadiazole (B8650194), 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole (B1194373).[4] Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied and utilized in drug discovery due to their chemical stability and versatile biological activities.[1] The 1,2,3-isomer is generally unstable, tending to ring-open to a diazoketone tautomer.[3]

The electronic properties of the oxadiazole ring are a key determinant of its behavior. The presence of two nitrogen atoms and one oxygen atom makes the ring electron-deficient, which contributes to its metabolic stability.[5] This electron-withdrawing nature also influences the acidity and basicity of the molecule and the reactivity of substituents attached to the carbon atoms of the ring.

Stability of Oxadiazole Isomers

The stability of oxadiazole isomers is a critical factor in their application, particularly in the development of pharmaceuticals. Stability can be considered from both a thermodynamic and metabolic perspective.

Thermodynamic Stability

Computational studies, specifically Density Functional Theory (DFT), have been employed to determine the relative thermodynamic stabilities of the oxadiazole isomers. The Gibbs free energy (ΔG) is a key indicator, with lower values signifying greater stability.[3] Based on these calculations, the order of stability for the parent, unsubstituted oxadiazole isomers is as follows:

1,3,4-Oxadiazole > 1,2,4-Oxadiazole > 1,2,3-Oxadiazole > 1,2,5-Oxadiazole[6]

The 1,3,4-oxadiazole isomer is the most thermodynamically stable.[3][6] This heightened stability is attributed to its higher degree of aromaticity compared to the other isomers.[7] In contrast, the 1,2,3-oxadiazole isomer is notably unstable.[3]

Metabolic Stability

In the context of drug development, metabolic stability is of paramount importance. Oxadiazole rings are often incorporated into molecules to replace metabolically labile ester and amide groups.[8] Comparative studies between 1,2,4- and 1,3,4-oxadiazole isomers have consistently shown that the 1,3,4-oxadiazole isomer often exhibits significantly better metabolic stability.[8][9] This increased stability is linked to differences in their electronic charge distributions and dipole moments.[8][9]

The following tables summarize the quantitative data regarding the stability and physicochemical properties of oxadiazole isomers.

Table 1: Calculated Thermodynamic Stability of Unsubstituted Oxadiazole Isomers

| Isomer | Gibbs Free Energy (ΔG) (kcal/mol) | Relative Stability |

| 1,3,4-Oxadiazole | 0.00 | Most Stable |

| 1,2,4-Oxadiazole | 8.64 | Stable |

| 1,2,3-Oxadiazole | 21.28 | Unstable |

| 1,2,5-Oxadiazole | 40.61 | Least Stable |

Data sourced from computational studies.[6]

Table 2: Comparative Physicochemical and Metabolic Properties of 1,2,4- vs. 1,3,4-Oxadiazole Isomers

| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Favorable Isomer for Drug Development |

| Lipophilicity (Log D) | Higher | Lower (often by an order of magnitude) | 1,3,4- |

| Aqueous Solubility | Lower | Higher | 1,3,4- |

| Metabolic Stability (HLM) | Lower | Higher | 1,3,4- |

| hERG Inhibition | Higher | Lower | 1,3,4- |

Data is a generalized summary from comparative studies.[9][10]

Table 3: Example of In Vitro Hepatic Metabolic Stability Data

| Compound ID | Isomer Type | Incubation Time (min) | % Parent Compound Remaining |

| Compound A | 1,2,4-Oxadiazole | 60 | 35% |

| Compound B (Isomer of A) | 1,3,4-Oxadiazole | 60 | 88% |

This table represents typical data obtained from an in vitro metabolic stability assay using Human Liver Microsomes (HLM).[10]

Experimental Protocols

Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

The classical and widely used method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an acylating agent, such as an acyl chloride.[11]

-

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (B92270) (as solvent and base)

-

Dichloromethane (B109758) (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.[11]

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.[11]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).[11]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[11]

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[11]

-

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common route for the synthesis of 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines using a dehydrating agent like phosphorus oxychloride.[12]

-

Materials:

-

Substituted Aromatic Acid Hydrazide (1.0 eq)

-

β-Benzoyl Propionic Acid (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (as cyclodehydrating agent)

-

Appropriate solvent (e.g., toluene)

-

-

Procedure:

-

A mixture of the substituted aromatic acid hydrazide and β-benzoyl propionic acid is prepared in a suitable solvent.[12]

-

Phosphorus oxychloride is added cautiously to the mixture.

-

The reaction mixture is refluxed for a specified time, with progress monitored by TLC.

-

After completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Synthesis of 3,4-Disubstituted-1,2,5-Oxadiazoles (Furazans)

A method for the synthesis of 1,2,5-oxadiazoles involves the cyclization of bisoximes.[13]

-

Materials:

-

Bisoxime (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

-

Procedure:

-

Dissolve the bisoxime in an anhydrous solvent under an inert atmosphere.

-

Add 1,1'-Carbonyldiimidazole to the solution at ambient temperature.[13]

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

-

The reaction is then quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography.

-

In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol outlines the measurement of metabolic stability by monitoring the disappearance of the parent compound over time.[10]

-

Materials:

-

Human Liver Microsomes (HLM)

-

Test compound stock solution (e.g., in DMSO)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) with an internal standard (for quenching the reaction)

-

96-well plates

-

Incubator

-

LC-MS/MS system

-

-

Procedure:

-

Preparation: Prepare working solutions of the test compound and controls in phosphate buffer.

-

Pre-incubation: Add the diluted HLM solution and the test compound (final concentration typically 1 µM) to a 96-well plate. Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate.[10]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[10] The time of this addition is considered T=0.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis:

-

Quantify the peak area of the test compound relative to the internal standard at each time point.

-

Determine the percentage of the parent compound remaining at each time point compared to the T=0 sample.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

-

-

Visualizations

Caption: General experimental workflow for the synthesis and metabolic stability assessment of oxadiazole isomers.

Caption: Logical diagram illustrating the concept of bioisosteric replacement of metabolically labile groups with a stable 1,3,4-oxadiazole ring.

Caption: Simplified overview of common synthetic pathways to different oxadiazole isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]

Exploring the Chemical Space of Substituted Oxadiazoles: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted oxadiazoles, providing researchers and scientists in drug development with a comprehensive technical resource.

Substituted this compound represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. Their versatile chemical nature and broad spectrum of biological activities make them privileged scaffolds in the design and development of novel therapeutic agents. This technical guide delves into the core aspects of exploring the chemical space of these compounds, offering a detailed overview of their synthesis, a summary of their diverse biological roles, and insights into their structure-activity relationships (SAR).

The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). Among these, the 1,3,4- and 1,2,4-isomers have been most extensively studied and have shown remarkable potential in various therapeutic areas. This guide will focus on these key isomers, providing a foundation for their application in drug discovery programs.

Synthetic Strategies for Substituted this compound

The synthesis of substituted this compound can be achieved through various chemical transformations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of acylhydrazones.

General Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Acylhydrazone Cyclization

This protocol outlines a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. Specific reaction conditions may need to be optimized for different substrates.

Step 1: Formation of Acylhydrazide A carboxylic acid is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695), under reflux to yield the corresponding acylhydrazide.

Step 2: Formation of Acylhydrazone The acylhydrazide is then condensed with an aromatic aldehyde in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a solvent like ethanol to form the N-acylhydrazone (Schiff base).

Step 3: Oxidative Cyclization The purified N-acylhydrazone is subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. Various oxidizing agents can be employed for this step, including iodine with potassium carbonate, ceric ammonium (B1175870) nitrate, or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Purification: The final product is typically purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Another prevalent method for constructing the 1,2,4-oxadiazole (B8745197) ring involves the reaction of amidoximes with carboxylic acids or their derivatives.

General Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes

Step 1: Amidoxime (B1450833) Formation An aryl or alkyl nitrile is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium carbonate or potassium fluoride, to produce the corresponding amidoxime.

Step 2: Cyclization with a Carboxylic Acid Derivative The amidoxime is then reacted with a carboxylic acid, acid chloride, or ester. When using a carboxylic acid, a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is often employed. The reaction can be performed under conventional heating or microwave irradiation to accelerate the process. Alternatively, the reaction with an acid chloride can proceed in the presence of a base like diisopropylethylamine (DIEA).

Purification and Characterization: Similar to the 1,3,4-oxadiazole synthesis, purification is achieved through recrystallization or column chromatography, and the structure is confirmed using standard spectroscopic techniques.

Visualization of Synthetic Workflow

To illustrate the general synthetic pathway for 2,5-disubstituted-1,3,4-oxadiazoles, the following workflow diagram is provided.

The Oxadiazole Scaffold: A Rare Natural Blueprint for Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals on the Biological Significance of the Oxadiazole Heterocycle

Executive Summary

The oxadiazole scaffold, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, represents a fascinating intersection of natural product chemistry and synthetic drug design. While exceedingly rare in nature, its limited presence underscores a biological relevance that has been extensively leveraged by medicinal chemists. The scaffold's true significance lies in its role as a robust bioisostere for metabolically labile ester and amide functionalities, a property that has cemented its status as a "privileged scaffold" in modern drug discovery. This guide provides an in-depth exploration of the few known naturally occurring oxadiazoles, their biological activities, and the subsequent explosion of synthetic oxadiazole-based therapeutics. It details the synthetic methodologies, biological evaluation protocols, and the physicochemical advantages that make this heterocycle a cornerstone of many therapeutic agents.

The Oxadiazole Scaffold: A Tale of Two Origins

This compound are five-membered heterocyclic compounds that exist as four distinct isomers depending on the position of the nitrogen atoms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[1] Among these, the 1,2,4- and 1,3,4-isomers are the most stable and have been most thoroughly investigated for their pharmacological potential.[2] While the vast majority of biologically active this compound are synthetic, the 1,2,4-oxadiazole (B8745197) ring is unique in that it is the only isomer found in the structures of natural products.[1] This rare natural occurrence provides a compelling starting point for understanding the scaffold's broader biological significance.

The Natural Precedent: Rare but Biologically Potent

Contrary to the widespread use of this scaffold in synthetic libraries, its natural footprint is remarkably small. To date, only a handful of natural products containing the 1,2,4-oxadiazole core have been identified. These select few, however, exhibit significant biological activities.

Phidianidines A and B

In 2011, two indole (B1671886) alkaloids, Phidianidine A and Phidianidine B, were isolated from the sea slug Opisthobranch Phidiana militaris.[1] These compounds were the first examples of the 1,2,4-oxadiazole ring being found in a natural product.[1][3]

-

Biological Activity : Both Phidianidines demonstrate potent in vitro cytotoxic activity against a range of tumor and non-tumor mammalian cell lines.[1] Furthermore, they act as selective agonists for protein-tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity research, and the chemokine receptor type 4 (CXCR4), which is implicated in cancer metastasis and inflammation.[1]

Quisqualic Acid

Another prominent example is Quisqualic acid, an amino acid derivative isolated from the seeds of the flowering plant Quisqualis indica.[1][4]

-

Biological Activity : Quisqualic acid is a potent agonist for certain types of glutamate (B1630785) receptors, specifically the metabotropic glutamate receptors (mGluRs) and the AMPA receptor. Its activity has made it a valuable tool in neuroscience research for studying neurodegenerative disorders, stroke, and epilepsy.[1]

The existence of these compounds, though limited, validates the 1,2,4-oxadiazole scaffold as a biologically relevant pharmacophore.

The Synthetic Revolution: The Oxadiazole as a Bioisostere

The primary source of the oxadiazole scaffold's significance is its widespread use in medicinal chemistry as a bioisostere. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1,2,4-oxadiazole ring is an excellent bioisosteric replacement for ester and amide groups.[1][5]

Advantages of Bioisosteric Replacement:

-

Metabolic Stability : Ester and amide bonds are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases). Replacing them with the chemically and thermally stable oxadiazole ring enhances the metabolic stability and pharmacokinetic profile of a drug candidate.[2]

-

Hydrogen Bonding : The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding potential of the carbonyl oxygen in esters and amides, thereby preserving target binding affinity.[5]

-

Improved Physicochemical Properties : This substitution can favorably modulate properties such as lipophilicity, polarity, and bioavailability.

This strategy has led to the development of numerous successful drugs across various therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2]

Quantitative Data on Biological Activity

The biological potency of both natural and synthetic this compound has been quantified in numerous studies. The following tables summarize key activity data.

Table 1: Activity of Naturally Occurring this compound

| Compound | Target/Assay | Activity Metric | Value | Reference |

| Phidianidine A | Cytotoxicity (MCF-7) | IC₅₀ | 0.48 µM | [1] |

| Phidianidine B | Cytotoxicity (HCT-116) | IC₅₀ | 1.17 µM | [1] |

| Quisqualic Acid | mGluR Agonism | EC₅₀ | ~1 µM | [1] |

Table 2: Activity of Marketed Synthetic Oxadiazole Drugs

| Drug Name | Therapeutic Use | Target/Mechanism | Activity Metric | Value |

| Ataluren | Duchenne Muscular Dystrophy | Promotes ribosomal read-through | N/A | N/A |

| Oxolamine | Cough Suppressant | Anti-inflammatory | N/A | N/A |

| Prenoxdiazine | Cough Suppressant | Peripheral antitussive | N/A | N/A |

| Butalamine | Vasodilator | Vasodilatory action | N/A | N/A |

| Fasiplon | Anxiolytic | GABA-A receptor modulator | N/A | N/A |

Experimental Protocols and Methodologies

The synthesis and biological evaluation of oxadiazole-containing compounds involve standardized chemical and biological procedures.

General Synthesis of 1,2,4-Oxadiazoles

One of the most common and versatile methods for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the condensation of an amidoxime (B1450833) with an activated carboxylic acid derivative, such as an acyl chloride.[1][6]

Protocol: Synthesis via Amidoxime and Acyl Chloride

-

O-Acylation : Dissolve the starting amidoxime in a suitable aprotic solvent (e.g., pyridine, DMF, or dioxane).

-

Cool the solution in an ice bath (0 °C).

-

Add the corresponding acyl chloride dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours until the reaction is complete (monitored by TLC).

-

Cyclodehydration : Heat the reaction mixture, often to reflux (temperatures >100 °C), to induce cyclization and dehydration, forming the 1,2,4-oxadiazole ring. Microwave irradiation can also be used to accelerate this step.[6]

-

Work-up : Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Purification : Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Biological Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity of potential anticancer compounds like the Phidianidines.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

-

Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Prepare serial dilutions of the test compound (e.g., Phidianidine A) in culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation : Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The biological significance of the oxadiazole scaffold is twofold. On one hand, its rare but potent manifestation in natural products like Phidianidines and Quisqualic acid highlights its inherent capacity for specific and powerful biological interactions. On the other hand, its true impact is realized in its extensive application in medicinal chemistry. As a metabolically robust bioisostere for amides and esters, the oxadiazole ring has become an indispensable tool for drug designers, enabling the creation of more stable, effective, and safer therapeutics. The journey of this humble heterocycle from a natural curiosity to a pillar of pharmaceutical science underscores the powerful synergy between nature's blueprints and human ingenuity in the ongoing quest for novel medicines.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

An In-depth Technical Guide to the Core Chemistry and Reactivity of the 1,2,4-Oxadiazole Ring System

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry and materials science due to its unique physicochemical properties and versatile reactivity.[1] Often employed as a bioisostere for amide and ester functional groups, the 1,2,4-oxadiazole ring offers improved metabolic stability and pharmacokinetic profiles in drug candidates.[2][3] This technical guide provides a comprehensive overview of the fundamental chemistry, reactivity, and synthesis of the 1,2,4-oxadiazole ring system.

Core Chemical and Physical Properties

The 1,2,4-oxadiazole ring is an electron-deficient aromatic system, which significantly influences its reactivity.[4] It is considered to have a low level of aromaticity, and the O-N bond is susceptible to cleavage.[4] The carbon atoms of the ring, particularly C5, exhibit electrophilic character.[5]

Physicochemical Properties of Substituted 1,2,4-Oxadiazoles

The physical properties of 1,2,4-oxadiazole derivatives are highly dependent on the nature and position of their substituents. Aromatic or bulky substituents tend to increase the melting point. The table below summarizes the melting points for a selection of 3,5-disubstituted 1,2,4-oxadiazoles.

| R1 (at C3) | R2 (at C5) | Melting Point (°C) | Reference |

| Phenyl | Phenyl | 108-110 | [6] |

| 4-Chlorophenyl | Phenyl | 111-113 | [6] |

| Phenyl | 2-Nitrophenyl | 87-89 | [6] |

| 4-Chlorophenyl | 2-Nitrophenyl | 137-139 | [6] |

| 4-Chlorophenyl | 3-Bromophenyl | 159-161 | [6] |

| 3-Pyridyl | 2-Bromophenyl | 90-92 | [6] |

| N-Cyclohexyl-amino | 4-Methoxyphenyl | 109-110 | [7] |

| N-Cyclohexyl-amino | 3-Nitrophenyl | 131-133 | [7] |

| N-Cyclohexyl-amino | 4-Nitrophenyl | 201-203 | [7] |

| N-Cyclohexyl-amino | 4-Methylphenyl | 144-146 | [7] |

Synthesis of the 1,2,4-Oxadiazole Ring System

Several synthetic routes to the 1,2,4-oxadiazole core have been developed, with the most common being the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.

Synthesis via O-Acylamidoxime Cyclization

This is the most widely used method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[8] It involves the acylation of an amidoxime (B1450833) with a carboxylic acid derivative (e.g., acyl chloride, anhydride, or ester) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole.[9]

This protocol is adapted from the synthesis of 3,5-diaryl-1,2,4-oxadiazole derivatives.[6]

-

Amidoxime Preparation: The appropriate amidoxime is synthesized from the corresponding nitrile and hydroxylamine (B1172632).

-

Acylation and Cyclization:

-

To a solution of the amidoxime (1.0 eq) in a suitable solvent (e.g., pyridine (B92270) or dichloromethane (B109758) with a base like triethylamine), the acyl chloride (1.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for a specified time (typically 2-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TTC).

-

For in-situ cyclization, the reaction mixture may be heated to reflux. Alternatively, the intermediate O-acylamidoxime can be isolated and then cyclized by heating in a high-boiling solvent (e.g., toluene, xylene) or by treatment with a dehydrating agent.

-

-

Work-up and Purification:

-

The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel.

-

Synthesis via 1,3-Dipolar Cycloaddition

This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[10] The nitrile oxide is typically generated in situ from a suitable precursor, such as a hydroximoyl chloride or a nitroalkane.

This is a general procedure for a one-pot synthesis.[11]

-

Reaction Setup: In a reaction vessel, the starting nitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a base (e.g., sodium carbonate, 1.5 eq) are dissolved in a suitable solvent system (e.g., ethanol/water).

-

Amidoxime Formation: The mixture is heated to reflux for several hours to form the amidoxime in situ.

-

Nitrile Oxide Generation and Cycloaddition: After cooling, the second nitrile (1.0-1.2 eq) and a catalyst (e.g., PTSA-ZnCl₂) are added. The reaction is then heated to promote the in situ generation of the nitrile oxide and subsequent cycloaddition.

-

Work-up and Purification: The reaction is worked up by quenching with water and extracting with an organic solvent. The crude product is then purified by column chromatography.

Oxidative Cyclization Methods

More recent methods involve the oxidative cyclization of amidines or N-acyl amidines to form the 1,2,4-oxadiazole ring.[12][13] These reactions often utilize oxidants like N-bromosuccinimide (NBS) or iodine.[12]

This protocol is based on a method for the synthesis of 1,2,4-oxadiazoles from N-acyl amidines.[12]

-

Reaction Setup: The N-acyl amidine (1.0 eq) is dissolved in a suitable solvent such as ethyl acetate.

-

Oxidative Cyclization: N-Bromosuccinimide (NBS) (1.1 eq) and a base (e.g., DBU) are added to the solution at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature for a short period (typically 1-2 hours) and monitored by TLC.

-

Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired 1,2,4-oxadiazole.

Key Reactivity of the 1,2,4-Oxadiazole Ring

The reactivity of the 1,2,4-oxadiazole ring is characterized by its susceptibility to nucleophilic attack, ring-opening reactions, and rearrangements.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-oxadiazole ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C5 and C3 positions, especially when a good leaving group (e.g., a halogen) is present.[5]

-

Reaction Setup: The halogenated 1,2,4-oxadiazole is dissolved in a polar aprotic solvent like DMF or DMSO.

-

Nucleophilic Addition: The nucleophile (e.g., an amine, alkoxide, or thiol) is added to the solution, often in the presence of a base.

-

Reaction Conditions: The reaction is stirred at room temperature or heated, depending on the nucleophilicity of the attacking species and the reactivity of the substrate.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The product is then purified by standard methods.

Ring Rearrangements: The Boulton-Katritzky Rearrangement

The Boulton-Katritzky rearrangement is a characteristic thermal or base-catalyzed rearrangement of 3-acylamino- or 3-amidino-1,2,4-oxadiazoles to other heterocyclic systems.[14] This reaction proceeds through a nucleophilic attack of a side-chain atom onto the N2 position of the oxadiazole ring, leading to ring cleavage and subsequent recyclization.[5]

The experimental conditions for the Boulton-Katritzky rearrangement are highly substrate-dependent.[14]

-

Reaction Setup: The substituted 1,2,4-oxadiazole is dissolved in a suitable high-boiling solvent (e.g., DMF, toluene).

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically 100-200 °C) for several hours. In some cases, a base or acid catalyst may be required.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization.

Reductive Ring Cleavage

The weak N-O bond in the 1,2,4-oxadiazole ring is susceptible to reductive cleavage. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents (e.g., LiAlH₄).[15] This reaction typically yields amidines or related open-chain structures.

Spectroscopic Characterization

The structure of 1,2,4-oxadiazole derivatives can be unambiguously determined by a combination of spectroscopic techniques.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The chemical shifts are influenced by the electronic nature of the substituents. |

| ¹³C NMR | The ring carbons (C3 and C5) typically resonate in the range of δ 160-180 ppm.[9] |

| IR Spectroscopy | Characteristic bands include C=N stretching (around 1600-1650 cm⁻¹), N-O stretching, and C-O-C stretching vibrations of the ring. |

| Mass Spectrometry | The molecular ion peak is typically observed, and fragmentation patterns can provide structural information. |

The following table provides representative ¹H and ¹³C NMR data for selected 3,5-diaryl-1,2,4-oxadiazoles.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3,5-Diphenyl-1,2,4-oxadiazole | 8.80 (d, 2H), 8.76 (d, 2H), 8.18 (t, 1H), 8.13 (t, 2H), 8.10 (d, 3H) | 175.7, 168.9, 132.7, 131.2, 129.1, 128.8, 128.1, 127.5, 126.9, 124.3 | [6] |

| 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole | 8.20 (d, 2H), 8.11 (d, 2H), 7.61 (t, 1H), 7.55 (t, 2H), 7.48 (d, 2H) | 175.9, 168.2, 137.3, 132.9, 129.2, 129.1, 128.8, 128.2, 125.5, 124.1 | [6] |

| 3-Phenyl-5-(2-nitrophenyl)-1,2,4-oxadiazole | 8.15 (d, 2H), 8.04 (m, 2H), 7.80 (m, 2H), 7.53 (m, 3H) | 172.6, 169.2, 149.0, 133.2, 133.1, 131.7, 131.5, 129.1, 127.8, 126.5, 124.8, 119.3 | [6] |

Applications in Drug Discovery and Multi-Step Synthesis

The 1,2,4-oxadiazole moiety is a privileged scaffold in drug discovery, often used to modulate the pharmacological properties of lead compounds.

1,2,4-Oxadiazoles in Signaling Pathways

1,2,4-oxadiazole derivatives have been shown to interact with various biological targets and modulate key signaling pathways. For example, certain derivatives have been identified as inhibitors of the NF-κB signaling pathway, which is implicated in inflammation.

Experimental Workflow: Continuous Microreactor Synthesis

The synthesis of 1,2,4-oxadiazoles can be efficiently performed in a continuous microreactor setup, allowing for rapid and scalable production.

Conclusion

The 1,2,4-oxadiazole ring system possesses a rich and versatile chemistry that has been extensively explored for applications in drug discovery and materials science. Its synthesis is well-established, with several reliable methods available to access a wide range of derivatives. The reactivity of the ring, characterized by its electrophilicity and propensity for rearrangement, offers further opportunities for chemical diversification. A thorough understanding of the core chemistry and reactivity of 1,2,4-oxadiazoles is crucial for researchers and scientists aiming to leverage this important heterocyclic scaffold in their work.

References

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. soc.chim.it [soc.chim.it]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 12. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 13. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journalspub.com [journalspub.com]

- 15. Reactions of 1,2,4‐Oxadiazole[4,5‐a]piridinium Salts with Alcohols: the Synthesis of Alkoxybutadienyl 1,2,4‐Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Oxadiazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features and versatile chemical reactivity have propelled the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of oxadiazole derivatives, with a focus on their applications in antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory contexts.

Synthetic Strategies for Oxadiazole Scaffolds

The synthesis of the oxadiazole ring, particularly the 1,3,4-oxadiazole (B1194373) isomer, is a well-established area of organic chemistry with numerous reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A prevalent method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. This reaction is typically facilitated by a variety of dehydrating agents.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

-

Preparation of N,N'-Diacylhydrazine: A mixture of an acid hydrazide (1 mmol) and an acyl chloride (1.1 mmol) in a suitable solvent (e.g., pyridine, dioxane, or chloroform) is stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried.

-

Cyclodehydration: The synthesized N,N'-diacylhydrazine (1 mmol) is refluxed with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting solid precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol (B129727), or acetic acid) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

General Synthesis of 2-Amino-1,3,4-Oxadiazoles

The synthesis of 2-amino-1,3,4-oxadiazoles is often achieved through the oxidative cyclization of semicarbazones, which are derived from the condensation of aldehydes with semicarbazide (B1199961).

Experimental Protocol: Synthesis of 2-Amino-1,3,4-Oxadiazoles [1]

-

Formation of Semicarbazone: To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (B1210297) (0.5 mmol) in water (1 mL), a solution of the desired aldehyde (0.5 mmol) in methanol (1 mL) is added. The mixture is stirred at room temperature for 10 minutes. The solvent is then evaporated under reduced pressure.[1]

-

Oxidative Cyclization: The resulting crude semicarbazone is redissolved in 1,4-dioxane (B91453) (5 mL). Potassium carbonate (1.5 mmol) and iodine (0.6 mmol) are added sequentially. The reaction mixture is stirred at 80 °C until the reaction is complete, as monitored by TLC (typically 1-4.5 hours).[1]

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure 2-amino-1,3,4-oxadiazole.[1]

Diverse Biological Activities of Oxadiazole Derivatives

The versatility of the oxadiazole scaffold has led to the discovery of derivatives with a wide array of biological activities. The following sections highlight some of the most significant therapeutic areas where oxadiazole derivatives have shown promise.

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents. Oxadiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2]

| Compound/Derivative | Target Organism(s) | Activity (MIC/IC₅₀) | Reference |

| Norfloxacin-oxadiazole hybrids | S. aureus | MIC = 1–2 µg/mL | [2] |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | MIC = 4–8 µM | [2] |

| Naphthofuran-substituted 1,3,4-oxadiazoles | P. aeruginosa, B. subtilis | MIC = 0.2 mg/mL | [2] |

| OZE-I, OZE-II, OZE-III | S. aureus (including MRSA) | MIC = 4–32 μg/mL | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [3]

-

Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton broth). The bacterial suspension is then diluted to achieve a standardized concentration, typically 1 x 10⁶ colony-forming units (CFU)/mL.[3]

-

Serial Dilution of Compounds: The oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Two-fold serial dilutions of the compounds are then prepared in a 96-well microtiter plate using the appropriate broth medium.[3]

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16–20 hours.[3]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Oxadiazole derivatives have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[4]

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | A549 (Lung) | <0.14 µM | [4] |

| Compound 4i | A549 (Lung) | 1.59 µM | [4] |

| Compound 4l | A549 (Lung) | 1.80 µM | [4] |

| AMK OX-8 | A549 (Lung), HeLa (Cervical) | 25.04 µM, 35.29 µM | [5] |

| AMK OX-9 | A549 (Lung) | 20.73 µM | [5] |

| AMK OX-10 | HeLa (Cervical) | 5.34 µM | [5] |

| AMK OX-12 | A549 (Lung), HeLa (Cervical) | 41.92 µM, 32.91 µM | [5] |

| Compound 3b | MDA-MB-231 (Breast), HeLa (Cervical) | 0.61 µM, 0.36 µM | [6] |

| Oxadiazole derivative 5 | U87, T98G, LN229 (Glioblastoma) | 35.1 µM, 34.4 µM, 37.9 µM | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity [8][9][10][11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[8]

-

Compound Treatment: The cells are treated with various concentrations of the oxadiazole derivatives and incubated for a specified period (e.g., 48-72 hours).[8]

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[8]

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[8]

Anti-inflammatory Activity

Inflammation is a complex biological response involved in various pathological conditions. Oxadiazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[12]

| Compound/Derivative | Target/Assay | Activity (IC₅₀) | Reference |

| Oxadiazole 8b | NO production | 0.40 µM | [12] |

| Oxadiazole 8b | ROS production | 0.03 µM | [12] |

| Oxadiazole 8g | COX-2 | 0.05 µM | [12] |

| Triazole 11e | COX-2 | 0.06 µM | [12] |

| Ox-6f | DPPH radical scavenging | 25.35 µg/mL | [13] |

| Ox-6f | Albumin denaturation | 74.16% inhibition at 200 µg/mL | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay [14][15][16][17]

-

Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions for at least one week before the experiment.[17]

-

Compound Administration: The test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered to different groups of animals, usually orally or intraperitoneally.[15]

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation.[15]

-

Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[15]

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle control group.

Enzyme Inhibition

The specific and potent inhibition of enzymes is a cornerstone of modern drug discovery. The oxadiazole scaffold has proven to be a valuable template for the design of inhibitors for a variety of enzymes, including cholinesterases, which are key targets in the management of Alzheimer's disease.[18][19]

| Compound/Derivative | Target Enzyme | Activity (IC₅₀/Kᵢ) | Reference |

| Compound 3f | α-glucosidase | 18.52 µM | [18] |

| Compound 3f | α-amylase | 20.25 µM | [18] |

| Various derivatives | AChE | 9.25 – 36.15 µM | [18] |

| Various derivatives | BChE | 10.06 – 35.13 µM | [18] |

| Compound 26a | AChE | 0.068 µM | [20] |

| Compound 23a | MAO-B | 0.039 µM | [20] |

| Compound 9 | hAChE | 1.098 µM | [19] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [19][21][22][23][24]

-

Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).[19]

-

Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the AChE enzyme solution. The mixture is pre-incubated for a specific time (e.g., 15-20 minutes) at a controlled temperature (e.g., 25°C).[21]

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide.[19]

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the rate of formation of the yellow-colored 5-thio-2-nitrobenzoate anion, which is produced by the reaction of thiocholine (B1204863) (a product of acetylcholine (B1216132) hydrolysis) with DTNB.[22]

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the molecular mechanisms and the drug discovery process involving oxadiazole derivatives, the following diagrams illustrate key signaling pathways targeted by these compounds and a generalized experimental workflow.

Caption: A generalized workflow for the discovery and development of oxadiazole-based drugs.

Caption: The EGFR signaling pathway and a potential point of inhibition by oxadiazole derivatives.

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer oxadiazoles.

Caption: The p53 signaling pathway, highlighting a mechanism for anticancer activity.

Conclusion

Oxadiazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their ability to interact with a wide range of biological targets, has led to the development of potent antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents. The continued exploration of structure-activity relationships and the elucidation of their mechanisms of action will undoubtedly pave the way for the discovery of novel and effective therapeutics based on the oxadiazole scaffold. This guide provides a foundational understanding for researchers and drug development professionals to further innovate in this exciting field.

References

- 1. datapdf.com [datapdf.com]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchhub.com [researchhub.com]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Carragenan-induced paw edema: Significance and symbolism [wisdomlib.org]

- 15. inotiv.com [inotiv.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Physicochemical Properties of 2,5-Disubstituted 1,3,4-Oxadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Compounds bearing this scaffold, particularly those with substitutions at the 2 and 5 positions, exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] The physicochemical properties of these molecules, such as their solubility, lipophilicity, and electronic characteristics, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and ultimately, their therapeutic efficacy. This guide provides a comprehensive overview of the physicochemical properties of 2,5-disubstituted 1,3,4-oxadiazoles, supported by experimental data and methodologies.

Physicochemical Properties

The physicochemical properties of 2,5-disubstituted 1,3,4-oxadiazoles are profoundly influenced by the nature of the substituents at the 2 and 5 positions. These properties are crucial for optimizing drug-like characteristics and for the rational design of new therapeutic agents.

Solubility

The aqueous solubility of 2,5-disubstituted 1,3,4-oxadiazoles is a key factor in their bioavailability. Generally, these compounds exhibit low to moderate aqueous solubility, which is largely dictated by the lipophilicity of the substituents.

Qualitative Observations:

-

The presence of aryl or other lipophilic groups at the 2 and 5 positions tends to decrease water solubility.[5]

-

Conversely, the introduction of polar functional groups can enhance aqueous solubility.

Quantitative Data:

| Compound Type | Predicted Log S Range | Solubility Classification | Reference |

| Benzothiazole-substituted 1,3,4-oxadiazoles | < -6 | Poorly soluble | [6] |

| Phenyl-substituted 1,3,4-oxadiazoles | -4.58 to < -6 | Moderately to poorly soluble | [6] |

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and membrane permeability. A balanced lipophilicity is essential for a drug candidate to effectively traverse biological membranes without being excessively retained in lipid bilayers.

It is generally accepted that lipophilic substitutions on the 1,3,4-oxadiazole core can facilitate the transport of these molecules through the biological membranes of microorganisms, thereby enhancing their antimicrobial activities.[1]

Experimental Data:

Experimental logP values (log PEXP) have been determined for some 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC). The values for a selection of these compounds are presented below.

| Substituent at C2 | Substituent at C5 | Experimental logP (log PEXP) |

| 4-Chlorophenyl | 4-Methylphenyl | 3.25 |

| 4-Chlorophenyl | 4-Methoxyphenyl | 3.10 |

| 4-Chlorophenyl | 4-Nitrophenyl | 3.05 |

| 4-Bromophenyl | 4-Methylphenyl | 3.35 |

| 4-Bromophenyl | 4-Methoxyphenyl | 3.20 |

Electronic Properties (pKa)

The acidity or basicity (pKa) of a molecule influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The 1,3,4-oxadiazole ring itself is weakly basic due to the presence of nitrogen atoms. The overall pKa of a 2,5-disubstituted derivative will be influenced by the electronic nature of the substituents. To date, specific experimental pKa values for a broad range of 2,5-disubstituted 1,3,4-oxadiazoles are not widely reported in the literature.

Thermal Stability

The thermal stability of 2,5-disubstituted 1,3,4-oxadiazoles is an important consideration for their synthesis, purification, and storage, as well as for applications in materials science where they can be used in the production of heat-resistant polymers.[7] Thermal properties are typically evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Points:

The melting points of 2,5-disubstituted 1,3,4-oxadiazoles are influenced by the nature of the substituents, with more crystalline and symmetrical molecules generally exhibiting higher melting points.

| 2-Substituent | 5-Substituent | Melting Point (°C) | Reference |

| 4-(Methylthio)phenyl | Phenyl | 97-99 | [8] |

| 4-Chlorophenyl | 2,6-di-tert-butylphenol | 162-164 | [9] |

| 2,4-Dimethylphenyl | 2,6-di-tert-butylphenol | 170-172 | [9] |

| Naphtho[2,1-b]furan-2-yl | (4-Aminophenyl)acetamido | 260-262 | [3] |

| Naphtho[2,1-b]furan-2-yl | (4-Chlorophenyl)acetamido | 267-269 | [3] |

| Naphtho[2,1-b]furan-2-yl | (2-Thienyl)acetamido | 274-276 | [3] |

| 2-(5-bromothiophen-2-yl) | 2,6-dichlorobenzyl | 182-183 | |

| 2-(5-bromothiophen-2-yl) | 4-methoxyphenyl | 166-168 | |

| 2-(4-methoxyphenyl) | phenyl | 221 | [10] |

Thermal Decomposition:

DSC analysis of some tri-1,3,4-oxadiazole derivatives has shown that these compounds can have high thermal decomposition temperatures, often exceeding 150°C, with some decomposing at temperatures as high as 276°C.[11]

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.

Protocol: One-Pot Condensation of a Carboxylic Acid and a Hydrazide [2][10]

-

Reactants: A mixture of an aromatic acid (0.01 mol) and an aromatic acid hydrazide (0.01 mol) is prepared.

-

Reagent: Phosphoryl chloride (POCl3, 15 mL) is added to the mixture of the carboxylic acid and hydrazide.

-

Reaction: The reaction mixture is refluxed over a steam bath for 5-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice with continuous stirring.

-

Neutralization: The resulting solid is neutralized with a 10% (w/v) sodium bicarbonate solution.

-

Purification: The crude product is filtered, washed with water, dried, and recrystallized from a suitable solvent such as ethanol (B145695) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Characterization Techniques

The synthesized compounds are typically characterized by a combination of spectroscopic methods to confirm their structure and purity.

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. Key absorptions for 2,5-disubstituted 1,3,4-oxadiazoles include C=N stretching (around 1610-1650 cm-1) and C-O-C stretching (around 1070-1250 cm-1).[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the molecular structure, including the chemical environment of protons and carbon atoms.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structure elucidation.

Biological Activities and Signaling Pathways

The diverse biological activities of 2,5-disubstituted 1,3,4-oxadiazoles stem from their ability to interact with various biological targets. Understanding the underlying signaling pathways is crucial for the development of targeted therapies.

Anticancer Activity

Several 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.

-

Inhibition of STAT3: Some derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) transcription factor, a key player in tumor cell proliferation, survival, and angiogenesis.[6]

-

Modulation of miR-21: MicroRNA-21 (miR-21) is an oncomiR that is often overexpressed in cancer. Certain oxadiazole compounds have been identified as potential modulators of miR-21.[6]

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and is often upregulated in cancerous tissues. Some 2,5-diaryl-1,3,4-oxadiazoles act as selective COX-2 inhibitors.[8][13]

-

Telomerase Inhibition: Telomerase is an enzyme that is crucial for the immortalization of cancer cells. Certain quinoline-oxadiazole conjugates have shown to inhibit telomerase activity.[14]

Diagram: Proposed Anticancer Mechanisms of 2,5-Disubstituted 1,3,4-Oxadiazoles

Caption: Proposed anticancer mechanisms of 2,5-disubstituted 1,3,4-oxadiazoles.

Antimicrobial Activity

The antimicrobial efficacy of 2,5-disubstituted 1,3,4-oxadiazoles is often linked to their ability to disrupt microbial cell integrity and function.

-

Membrane Disruption: The lipophilic nature of many derivatives allows them to partition into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death. The presence of electronegative groups such as chloro or nitro on the phenyl rings can enhance this activity.[1]

Diagram: General Antimicrobial Workflow

Caption: General workflow for the synthesis and antimicrobial evaluation of 2,5-disubstituted 1,3,4-oxadiazoles.

Conclusion

2,5-Disubstituted 1,3,4-oxadiazoles represent a versatile and promising class of compounds with significant potential in drug discovery and materials science. Their physicochemical properties are intricately linked to their biological activities and can be fine-tuned through judicious selection of substituents at the 2 and 5 positions. While a substantial body of literature exists on their synthesis and biological evaluation, a more systematic and comprehensive compilation of quantitative physicochemical data, such as solubility, logP, and pKa, would greatly benefit future rational drug design efforts. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents and advanced materials.

References

- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. science.eurekajournals.com [science.eurekajournals.com]

- 13. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Novel Oxadiazole Derivatives: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.